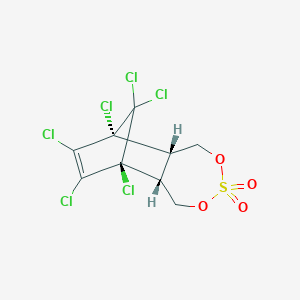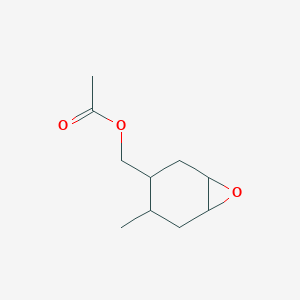
6-Methyl-3,4-epoxycyclohexylmethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3,4-epoxycyclohexylmethyl acetate, also known as MCHMA, is a chemical compound used in various industrial applications. This compound is widely used as a reactive diluent in the production of epoxy resins, coatings, and adhesives. MCHMA is a clear, colorless liquid with a mild odor and is soluble in most organic solvents.
Mechanism Of Action
6-Methyl-3,4-epoxycyclohexylmethyl acetate works as a reactive diluent by lowering the viscosity of the epoxy resin, allowing it to flow more easily and evenly. This results in a more uniform coating or adhesive. 6-Methyl-3,4-epoxycyclohexylmethyl acetate also acts as a plasticizer by increasing the flexibility and durability of polymer materials.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 6-Methyl-3,4-epoxycyclohexylmethyl acetate. However, studies have shown that 6-Methyl-3,4-epoxycyclohexylmethyl acetate is not mutagenic or genotoxic and does not cause significant toxicity in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Methyl-3,4-epoxycyclohexylmethyl acetate as a reactive diluent is that it reduces the amount of volatile organic compounds (VOCs) emitted during production. 6-Methyl-3,4-epoxycyclohexylmethyl acetate also has a low viscosity, making it easy to handle and mix with other chemicals. However, 6-Methyl-3,4-epoxycyclohexylmethyl acetate has a relatively low reactivity compared to other reactive diluents, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 6-Methyl-3,4-epoxycyclohexylmethyl acetate. One area of interest is the development of new applications for 6-Methyl-3,4-epoxycyclohexylmethyl acetate in the production of polymers and other materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Methyl-3,4-epoxycyclohexylmethyl acetate. Finally, efforts to improve the reactivity of 6-Methyl-3,4-epoxycyclohexylmethyl acetate could expand its use in various industrial applications.
Synthesis Methods
6-Methyl-3,4-epoxycyclohexylmethyl acetate is synthesized by the reaction of 6-methylcyclohex-3-ene-1-carboxylic acid with epichlorohydrin in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to form 6-Methyl-3,4-epoxycyclohexylmethyl acetate.
Scientific Research Applications
6-Methyl-3,4-epoxycyclohexylmethyl acetate has been extensively studied for its use in various industrial applications. It is commonly used as a reactive diluent in the production of epoxy resins, coatings, and adhesives. 6-Methyl-3,4-epoxycyclohexylmethyl acetate has also been studied for its potential use as a plasticizer in polymer materials. Additionally, 6-Methyl-3,4-epoxycyclohexylmethyl acetate has been investigated as a potential alternative to bisphenol A (BPA) in the production of polycarbonate plastics.
properties
CAS RN |
106-85-4 |
|---|---|
Product Name |
6-Methyl-3,4-epoxycyclohexylmethyl acetate |
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl acetate |
InChI |
InChI=1S/C10H16O3/c1-6-3-9-10(13-9)4-8(6)5-12-7(2)11/h6,8-10H,3-5H2,1-2H3 |
InChI Key |
OOLNWDDAWUWWTK-UHFFFAOYSA-N |
SMILES |
CC1CC2C(O2)CC1COC(=O)C |
Canonical SMILES |
CC1CC2C(O2)CC1COC(=O)C |
synonyms |
4-Methyl-7-oxabicyclo[4.1.0]heptane-3-methanol acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



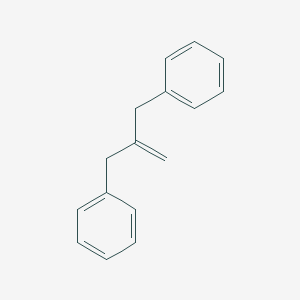
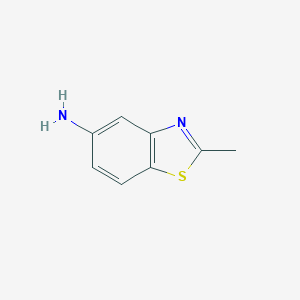
![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)

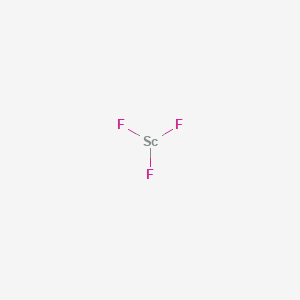
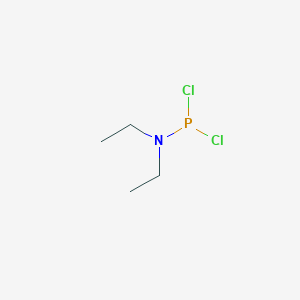
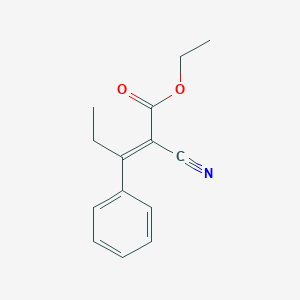
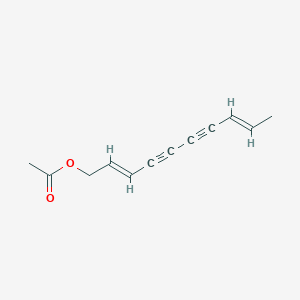
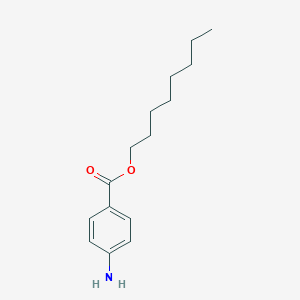
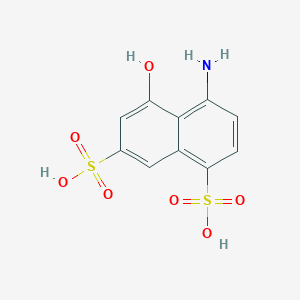
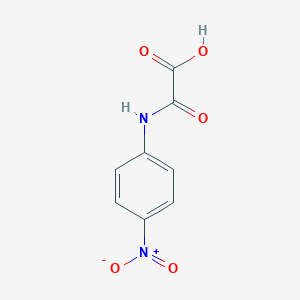

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
